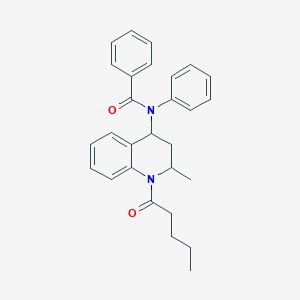![molecular formula C29H25N3O3 B11191903 3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11191903.png)
3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves the cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone. This reaction can be carried out in solvents such as dimethylformamide (DMF) or methanol under reflux conditions . The structure of the compound is confirmed through X-ray diffraction data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline moiety and are studied for their pharmacological properties.
Uniqueness
3-hydroxy-4-(4-methoxyphenyl)-2,7-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific substituents and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C29H25N3O3 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,7-diphenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C29H25N3O3/c1-35-22-14-12-19(13-15-22)25-26-23(16-20(17-24(26)33)18-8-4-2-5-9-18)30-28-27(25)29(34)32(31-28)21-10-6-3-7-11-21/h2-15,20,25,30-31H,16-17H2,1H3 |
InChI Key |
FZCZWCCQLIYOFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C(=O)N(N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B11191823.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B11191824.png)
![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-tert-butylacetamide](/img/structure/B11191832.png)
methanone](/img/structure/B11191835.png)
![1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol](/img/structure/B11191838.png)
![N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B11191864.png)
![N-butyl-4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/structure/B11191872.png)
![methyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11191879.png)
![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid](/img/structure/B11191880.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11191883.png)
![8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11191897.png)

![4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B11191914.png)
![Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191915.png)
